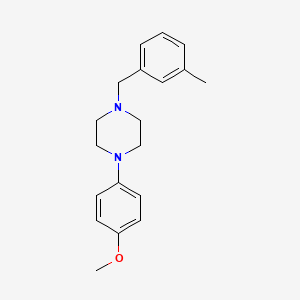![molecular formula C17H26INO5 B5663048 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide](/img/structure/B5663048.png)
4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide, also known as HPMI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HPMI is a quaternary ammonium salt that belongs to the class of morpholinium compounds. It is a water-soluble compound that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用机制
The mechanism of action of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide is not fully understood. However, it has been suggested that 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been shown to possess a range of biochemical and physiological effects. For example, 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has also been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In addition, 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been shown to enhance the activity of natural killer (NK) cells, which are involved in the immune response against cancer and viral infections.
实验室实验的优点和局限性
One of the major advantages of using 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide in lab experiments is its water solubility, which makes it easy to use in aqueous solutions. 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide is its relatively low yield in the synthesis process. In addition, the mechanism of action of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide. One area of research could focus on the development of more efficient synthesis methods to improve the yield of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide. Another area of research could focus on the identification of the molecular targets of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide and the elucidation of its mechanism of action. In addition, further studies could investigate the potential applications of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide in the treatment of different diseases, such as cancer and viral infections. Finally, future research could explore the potential use of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide in combination with other drugs or therapies to enhance its therapeutic efficacy.
合成方法
The synthesis of 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide involves the reaction of 4-methylmorpholine with 2-bromoethyl-4-hydroxy-3-methoxybenzoate in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of triethylamine to yield 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide. The overall yield of the synthesis process is around 60%.
科学研究应用
4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 4-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-4-methylmorpholin-4-ium iodide has been used in various studies to investigate its effects on different biological systems, including cancer cells, immune cells, and viruses.
属性
IUPAC Name |
2-(4-methylmorpholin-4-ium-4-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5.HI/c1-3-9-22-14-4-5-15(16(19)13-14)17(20)23-12-8-18(2)6-10-21-11-7-18;/h4-5,13H,3,6-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACDETQWIJCQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OCC[N+]2(CCOCC2)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methyl-1H-imidazol-2-yl)-1-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5662965.png)
![5-[(3,4-dichlorobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5662971.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5662981.png)
![1-(3-furoyl)-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5662995.png)

![5,6-dimethyl-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5662999.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663011.png)
![1-(5-methoxy-2-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5663013.png)
![4-benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5663021.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5663042.png)

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzamide](/img/structure/B5663053.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5663060.png)